molecular formula C10H23ClN2 B11731950 4-N-butylpiperidine hcl

4-N-butylpiperidine hcl

Cat. No.: B11731950
M. Wt: 206.75 g/mol
InChI Key: UBKNDCRHJUQHPA-UHFFFAOYSA-N
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Description

4-N-butylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The butyl group attached to the nitrogen atom enhances its chemical properties and potential applications. This compound is often used in various scientific research fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-butylpiperidine hydrochloride typically involves the alkylation of piperidine with butyl halides. One common method is the reaction of piperidine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-N-butylpiperidine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-N-butylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of 4-N-butylpiperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-N-butylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-N-butylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target. For example, it may inhibit or activate certain pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the butyl group.

    N-methylpiperidine: A similar compound with a methyl group instead of a butyl group.

    N-ethylpiperidine: Contains an ethyl group instead of a butyl group.

Uniqueness

4-N-butylpiperidine hydrochloride is unique due to the presence of the butyl group, which enhances its lipophilicity and reactivity. This makes it more suitable for certain applications compared to its simpler counterparts.

Properties

Molecular Formula

C10H23ClN2

Molecular Weight

206.75 g/mol

IUPAC Name

(1-butylpiperidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H22N2.ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;/h10H,2-9,11H2,1H3;1H

InChI Key

UBKNDCRHJUQHPA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)CN.Cl

Origin of Product

United States

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